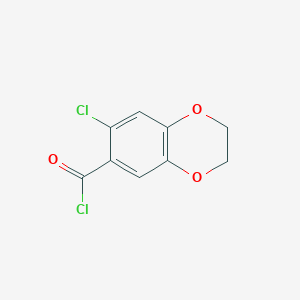
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzodioxine, a bicyclic structure containing a benzene ring fused with a dioxine ring
Méthodes De Préparation
The synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride typically involves the chlorination of 2,3-dihydro-1,4-benzodioxine followed by the introduction of a carbonyl chloride group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride include:
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a carbonyl chloride group, leading to different reactivity and applications.
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride: Lacks the chlorine atom, which affects its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H6Cl2O3 |
|---|---|
Poids moléculaire |
233.04 g/mol |
Nom IUPAC |
6-chloro-2,3-dihydro-1,4-benzodioxine-7-carbonyl chloride |
InChI |
InChI=1S/C9H6Cl2O3/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2H2 |
Clé InChI |
FZZLWZWGTZAIJQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C(C(=C2)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


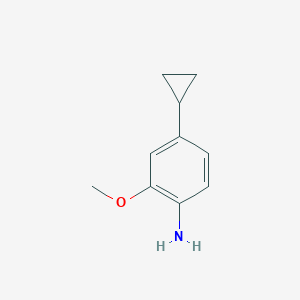

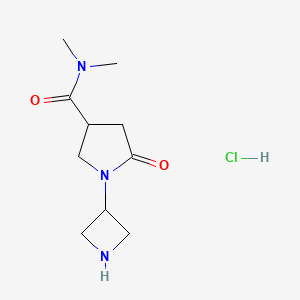
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)

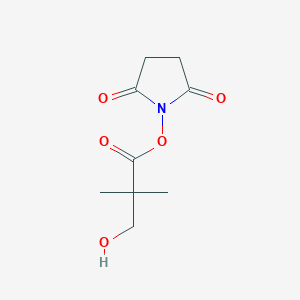
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)

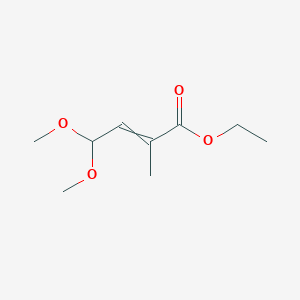

![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)

